molecular formula C31H34O4 B1667321 3,3,6,6-四甲基-9-(4-((2-甲基苄基)氧基)苯基)-3,4,5,6,7,9-六氢-1H-呫吨-1,8(2H)-二酮

3,3,6,6-四甲基-9-(4-((2-甲基苄基)氧基)苯基)-3,4,5,6,7,9-六氢-1H-呫吨-1,8(2H)-二酮

货号: B1667321
分子量: 470.6 g/mol
InChI 键: UEKIYVKPQNKSDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 科学研究应用

    • BMS 986187 的应用涵盖多个领域:

        化学: 关于其在化学研究中的直接应用的信息有限。

        生物学: 它可以作为研究 δ-阿片受体功能的宝贵工具。

        医学: 潜在的治疗应用尚未得到充分探索。

        工业: 其工业应用尚未公开。

  • 作用机制

    • BMS 986187 通过 δ-阿片受体发挥其作用。
    • 涉及的分子靶标和途径需要进一步研究。
  • 生化分析

    Biochemical Properties

    BMS-986187 plays a crucial role in biochemical reactions by enhancing the affinity of endogenous δ-opioid receptor agonists such as [Leu^5]-Enkephalin. It exhibits a 100-fold selectivity for δ-opioid receptors over μ-opioid receptors . The interaction between BMS-986187 and δ-opioid receptors involves positive allosteric modulation, which enhances the receptor’s response to its natural ligands. This interaction is characterized by an increase in receptor affinity and efficacy, leading to amplified signal transduction .

    Cellular Effects

    The effects of BMS-986187 on various cell types and cellular processes are profound. In neuronal cells, BMS-986187 modulates cell signaling pathways associated with pain perception and analgesia. It influences gene expression by enhancing the transcription of genes involved in opioid receptor signaling. Additionally, BMS-986187 impacts cellular metabolism by altering the activity of enzymes and proteins involved in energy production and utilization .

    Molecular Mechanism

    At the molecular level, BMS-986187 exerts its effects through binding interactions with δ-opioid receptors. As a positive allosteric modulator, it binds to a distinct site on the receptor, separate from the agonist binding site. This binding induces conformational changes in the receptor, increasing its affinity for endogenous agonists and enhancing signal transduction. BMS-986187 also influences enzyme activity, leading to changes in gene expression and cellular responses .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of BMS-986187 change over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods. Long-term studies have shown that BMS-986187 maintains its efficacy in modulating δ-opioid receptor activity, with sustained effects on cellular function observed in both in vitro and in vivo studies .

    Dosage Effects in Animal Models

    The effects of BMS-986187 vary with different dosages in animal models. At low doses, the compound effectively enhances δ-opioid receptor activity without significant adverse effects. At higher doses, BMS-986187 may exhibit toxic effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating a dose-dependent response in modulating δ-opioid receptor activity .

    Metabolic Pathways

    BMS-986187 is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity and degradation. The compound influences metabolic flux by modulating the activity of key enzymes involved in energy production and utilization. Additionally, BMS-986187 affects metabolite levels, leading to changes in cellular metabolism and function .

    Transport and Distribution

    Within cells and tissues, BMS-986187 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and efficacy. BMS-986187’s distribution within tissues is crucial for its therapeutic effects, as it ensures targeted modulation of δ-opioid receptors .

    Subcellular Localization

    The subcellular localization of BMS-986187 plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with δ-opioid receptors and other biomolecules, ensuring precise modulation of cellular responses .

    准备方法

    • 不幸的是,现有的文献中没有广泛记录 BMS 986187 的具体合成路线和反应条件。
    • 工业生产方法仍然是专有的,限制了我们对大规模合成的了解。
  • 化学反应分析

    • BMS 986187 可能经历各种化学反应,但有关特定类型 (氧化、还原、取代等) 的详细信息很少。
    • 这些反应中使用的常见试剂和条件没有得到很好的记录。
    • 这些反应产生的主要产物仍未公开。
  • 相似化合物的比较

    • 不幸的是,没有现成的直接与类似化合物进行比较的数据。
    • 由于数据有限,识别 BMS 986187 的独特特征仍然具有挑战性。

    属性

    IUPAC Name

    3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UEKIYVKPQNKSDI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C31H34O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    470.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 2
    Reactant of Route 2
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 3
    Reactant of Route 3
    Reactant of Route 3
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 4
    Reactant of Route 4
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Reactant of Route 6
    Reactant of Route 6
    3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
    Customer
    Q & A

    Q1: What makes BMS-986187 a unique therapeutic approach for potential treatment of conditions like IBS?

    A1: Unlike traditional agonists that bind directly to the active site of the δ-opioid receptor (DOR), BMS-986187 acts as a positive allosteric modulator (PAM) [, , , , , ]. This means it binds to a different site on the DOR, enhancing the receptor's response to naturally occurring agonists like enkephalins. This approach offers potential advantages like increased selectivity, potentially leading to fewer side effects []. Research suggests that BMS-986187 might be beneficial in treating gut motility disorders like IBS by augmenting the inhibitory effects of DOR agonists on neurogenic contractions in the enteric nervous system (ENS) [].

    Q2: How does BMS-986187 impact DOR signaling within the enteric nervous system?

    A2: BMS-986187 demonstrates probe-dependence in its actions on DOR in the mouse colon, meaning its effects are contingent upon the presence of an orthosteric agonist []. It enhances the effects of DOR agonists by increasing their ability to inhibit neurogenic contractions, suggesting a potentiation of the DOR signaling pathway []. Additionally, BMS-986187 promotes DOR internalization in myenteric neurons, even in response to weakly internalizing agonists like ARM390, further indicating its influence on DOR signaling dynamics [].

    Q3: Can BMS-986187 directly activate the δ-opioid receptor without an orthosteric agonist present?

    A3: Research indicates that BMS-986187 can indeed function as a G-protein-biased allosteric agonist []. This means that it can directly activate the DOR, even in the absence of a primary agonist bound to the orthosteric site, and preferentially activate G protein signaling pathways []. This direct activation capability, coupled with its biased signaling, underscores the potential of BMS-986187 as a unique therapeutic tool.

    Q4: What are the implications of BMS-986187's ability to enhance endogenous opioid activity for pain management?

    A4: Studies have shown that BMS-986187, by itself, can produce significant antinociception, likely by amplifying the actions of naturally occurring opioids in the body []. Furthermore, it can potentiate the analgesic effects of certain opioid agonists, such as methadone, in a dose- and time-dependent manner []. These findings highlight the potential of BMS-986187 to achieve effective pain relief by leveraging and boosting the body's innate pain-modulating mechanisms.

    Q5: Has BMS-986187 demonstrated any potential in treating conditions beyond pain and IBS?

    A5: Preclinical studies suggest that BMS-986187 may hold promise in treating depression [, ]. It demonstrates antidepressant-like effects in mice, which are blocked by the DOR antagonist naltrindole and absent in DOR knockout mice, confirming a DOR-mediated mechanism [, ]. Furthermore, the antidepressant effects of BMS-986187 appear to be potentiated in the absence of μ-opioid receptor (MOR) activity, suggesting a complex interplay between DOR and MOR in mediating these effects [].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。